

# Application Note: High-Throughput Analysis of Citrulline by Mass Spectrometry

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## Compound of Interest

Compound Name: Citrulline malate

Cat. No.: B3024692

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

L-Citrulline, a non-proteinogenic amino acid, is a critical intermediate in several metabolic pathways, including the urea cycle and the nitric oxide (NO) pathway.[1][2] In clinical research, plasma citrulline concentration is recognized as a reliable biomarker for enterocyte function and is monitored in various conditions such as short bowel syndrome, Crohn's disease, and after chemotherapy.[3][4] Accurate and robust quantification of citrulline in biological matrices is therefore essential for both basic research and clinical applications. This application note provides detailed protocols for the analysis of citrulline using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), along with comparative quantitative data and relevant metabolic pathway information.

## Quantitative Data Summary

The following table summarizes the performance characteristics of various mass spectrometry-based methods for the quantification of citrulline in plasma.

Method	Sample Volume	Internal Standard	Linearity (μmol/L)	Inter-day CV (%)	Recovery (%)	Reference
UPLC-MS/MS	10 μL	D7-Citrulline	0.3 - 2000	< 3.9	98.0 - 100.3	[4]
LC-MS/MS	20 μL	<sup>13</sup> C <sub>6</sub> -Arginine, D <sub>4</sub> -Citrulline, D <sub>7</sub> -ADMA	Not specified	< 15	Not specified	[5]
LC-MS/MS	Not specified	Phenylalanine	1.95 - 1000	Not specified	Not specified	[6]
UPLC-ESI-QTOF-MS	100 μL	D <sub>7</sub> -ADMA	1.08 - Not specified (LOQ: 1.08)	Not specified	Not specified	[7]

## Experimental Protocols

### LC-MS/MS Method for Plasma Citrulline Quantification

This protocol is adapted from a validated UPLC-MS/MS method for the rapid measurement of plasma citrulline.[3][4]

#### a. Materials and Reagents

- L-Citrulline standard (e.g., Merck, cat no. 1.12117.0050)[3]
- D7-Citrulline (Internal Standard, IS) (e.g., CDN Isotopes, cat. no. D-6396)[3]
- ULC/MS grade Acetonitrile (AcN), Methanol, Glacial Acetic Acid, Formic Acid (FA)[3]
- 0.1 mol/L HCl
- Distilled water

#### b. Sample Preparation (Protein Precipitation)

- To 10 µL of plasma, blank (water), or standard solution, add 50 µL of 0.1 mol/L HCl.[3]
- Add 1 mL of AcN/H<sub>2</sub>O (9:1, v/v) containing the internal standard (D7-Citrulline at 0.2 mg/L). [3]
- Vortex mix the solution thoroughly.[4]
- Centrifuge for 5 minutes at 16,000 x g.[3]
- Transfer the supernatant to autosampler vials for analysis.[3]

#### c. UPLC-MS/MS System and Conditions

- UPLC System: Waters Acquity UPLC system or equivalent.[4]
- Column: Acquity UPLC BEH HILIC column (e.g., 1.7 µm, 2.1 × 100 mm).[4]
- Mobile Phase A: Acetonitrile/Water (50/50, v/v) with 2 mmol/L ammonium formate and 0.1% formic acid.[4]
- Mobile Phase B: Acetonitrile/Water (95/5, v/v) with 2 mmol/L ammonium formate and 0.1% formic acid.[4]
- Gradient:
  - Initial: 90% B
  - 0–2.5 min: Gradient to 55% B
  - 2.5–3.5 min: 2% B
  - 3.5–4.9 min: Return to 90% B
  - 4.9–5.0 min: 90% B[4]
- Flow Rate: 0.60 mL/min[4]
- Injection Volume: 10 µL (full loop)[4]

- Column Temperature: 30 °C[4]
- Elution Time: L-Citrulline and D7-Citrulline elute at approximately 1.55 min.[3][4]
- Mass Spectrometer: Waters Quattro Premier XE tandem quadrupole mass spectrometer or equivalent.[4]
- Ionization Mode: Positive ion electrospray (ESI+)[4]
- Source Temperature: 130 °C[4]
- Desolvation Temperature: 400 °C[4]
- Nebulizing Gas Flow: 100 L/h[4]
- Desolvation Gas Flow: 1000 L/h[4]
- Collision Gas: Argon[4]
- MRM Transitions:
  - L-Citrulline (Quantitation): m/z 176 → 70[3][4]
  - L-Citrulline (Confirmation): m/z 176 → 113[3][4]
  - D7-Citrulline (IS): m/z 180 → 74[3][4]
- Dwell Time: 0.120 s[3][4]
- Cone Voltage: 20.0 V[3][4]
- Collision Energy: 22 eV (for 176 → 70 and 180 → 74), 15 eV (for 176 → 113)[3][4]

## GC-MS Method with Derivatization for Citrulline Analysis

This protocol describes a two-step derivatization procedure for the analysis of citrulline by GC-MS. It is important to note that certain derivatization procedures can convert citrulline to ornithine; the following method aims to discriminate between them.[8][9]

#### a. Materials and Reagents

- Pentafluoropropionic anhydride (PFPA)
- Ethyl acetate (EA)
- 2 M HCl in Methanol ( $\text{CH}_3\text{OH}$ ) or Deuterated Methanol ( $\text{CD}_3\text{OD}$ ) for preparing internal standards.
- Amino acid standards

#### b. Derivatization Procedure (Procedure B)

- Pentafluoropropylation: React the dried sample with PFPA in ethyl acetate (30 min at 65 °C). This step forms (N,O)-PFP derivatives.[8][9]
- Methyl Esterification: Subsequently, perform methyl esterification by adding 2 M HCl in  $\text{CH}_3\text{OH}$  (or  $\text{CD}_3\text{OD}$  for IS) and incubating for 30-60 min at 80 °C.[8][9]

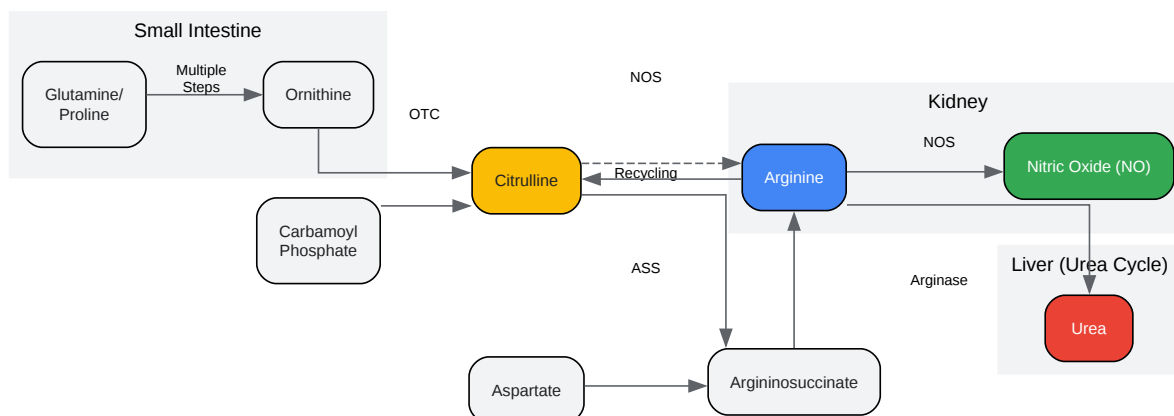
#### c. GC-MS System and Conditions

- A standard GC-MS system can be used for the analysis of the derivatized samples. Specific column and temperature programs should be optimized based on the instrument and the specific derivatives formed.

## Visualizations

### Metabolic Pathways of Citrulline

Citrulline is a key intermediate in the urea cycle, where ammonia is detoxified into urea in the liver. It is also a co-product in the synthesis of nitric oxide (NO) from arginine, a reaction catalyzed by nitric oxide synthase (NOS).[2][10] The synthesized citrulline can be recycled back to arginine in the kidneys, making it available for various physiological processes.[1][10]

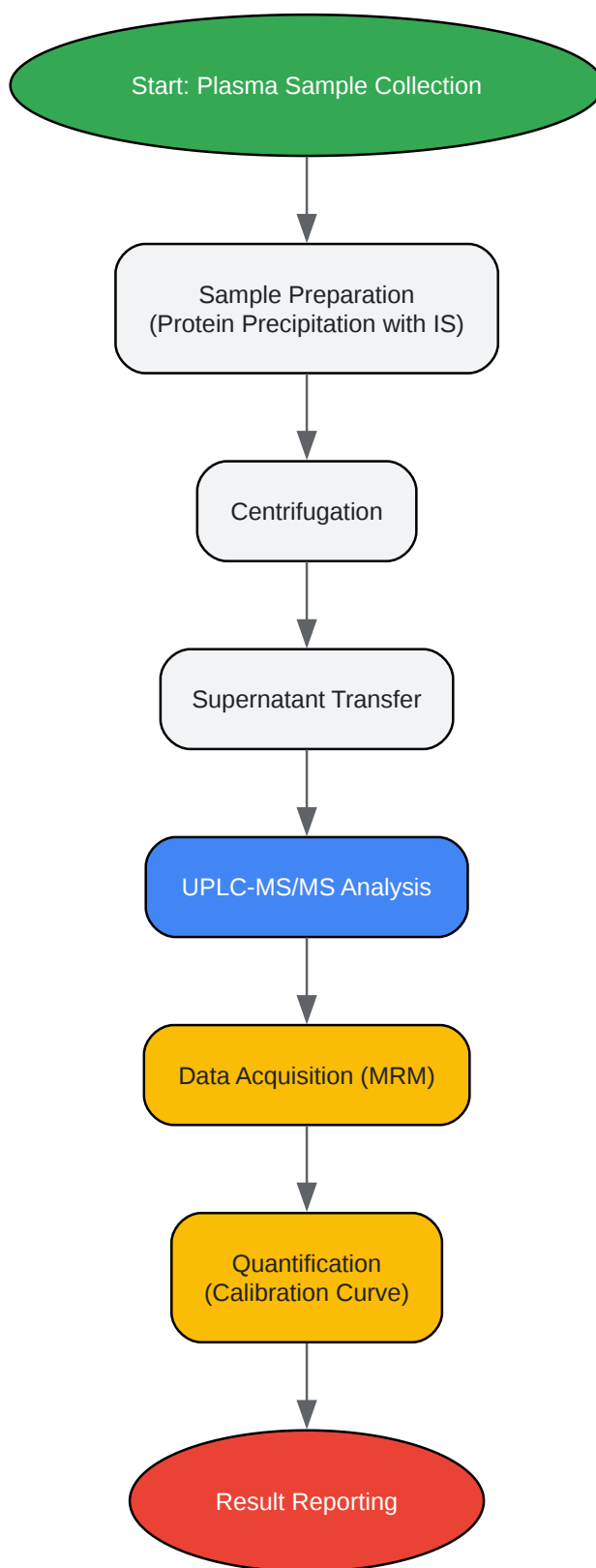


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Caption: Key metabolic pathways involving citrulline.

## Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantitative analysis of citrulline in plasma samples using LC-MS/MS.



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Caption: Experimental workflow for citrulline analysis.

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